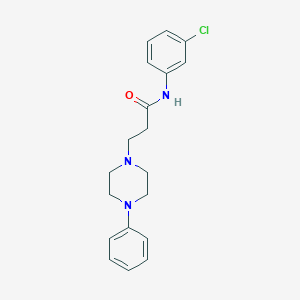
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use as a research tool in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important processes, including learning, memory, and synaptic plasticity. By blocking these receptors, CPP can be used to study the role of NMDA receptors in these processes.
Mecanismo De Acción
As mentioned earlier, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a non-competitive NMDA receptor antagonist. This means that it binds to the receptor in a way that is different from the binding of the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide blocks the activity of the receptor and prevents the influx of calcium ions into the cell. This, in turn, prevents the activation of various downstream signaling pathways that are involved in synaptic plasticity and other processes.
Biochemical and physiological effects:
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to reduce the release of dopamine in the brain, which is thought to be involved in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it is a highly specific antagonist of NMDA receptors. This means that it can be used to study the role of these receptors in various processes without affecting other neurotransmitter systems. However, one limitation of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is that it can be toxic to cells at high concentrations. Therefore, it is important to use N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide at appropriate concentrations in order to avoid cell damage.
Direcciones Futuras
There are many potential future directions for research involving N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new compounds that are similar to N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide but have improved pharmacological properties. For example, researchers could develop compounds that are more potent or have a longer half-life in the body. Another area of research is the use of N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in combination with other drugs or therapies. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be used in combination with cognitive-behavioral therapy to treat addiction or with other drugs to treat neurological disorders. Finally, researchers could continue to study the role of NMDA receptors in various processes in order to gain a better understanding of their function and potential therapeutic applications.
Métodos De Síntesis
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-phenylpiperazine, followed by the addition of 3-chloropropanoic acid. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used extensively in scientific research to study the role of NMDA receptors in various processes. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used to study the role of NMDA receptors in learning and memory, as well as in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Propiedades
Fórmula molecular |
C19H22ClN3O |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-16-5-4-6-17(15-16)21-19(24)9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
Clave InChI |
VRUACYYLBNMQIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)




![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)